Cas no 2060034-66-2 (5-Bromo-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic Acid)
5-Bromo-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- Cycloprop[a]indene-1-carboxylic acid, 5-bromo-1,1a,6,6a-tetrahydro-
- 5-Bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic Acid
- 5-Bromo-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic Acid
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- MDL: MFCD30497666
- Inchi: 1S/C11H9BrO2/c12-8-3-1-2-5-6(8)4-7-9(5)10(7)11(13)14/h1-3,7,9-10H,4H2,(H,13,14)
- InChI Key: GPDGZULMFPEJED-UHFFFAOYSA-N
- SMILES: C12C(C(O)=O)C1CC1=C2C=CC=C1Br
5-Bromo-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B266430-10mg |
5-Bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic Acid |
2060034-66-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B266430-50mg |
5-Bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic Acid |
2060034-66-2 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B266430-100mg |
5-Bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic Acid |
2060034-66-2 | 100mg |
$ 230.00 | 2022-06-07 | ||
| Chemenu | CM425978-250mg |
5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid |
2060034-66-2 | 95%+ | 250mg |
$576 | 2023-03-24 | |
| Chemenu | CM425978-500mg |
5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid |
2060034-66-2 | 95%+ | 500mg |
$892 | 2023-03-24 | |
| Chemenu | CM425978-1g |
5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid |
2060034-66-2 | 95%+ | 1g |
$1137 | 2023-03-24 | |
| Enamine | EN300-318295-0.05g |
5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid |
2060034-66-2 | 95% | 0.05g |
$245.0 | 2023-09-05 | |
| Enamine | EN300-318295-0.1g |
5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid |
2060034-66-2 | 95% | 0.1g |
$366.0 | 2023-09-05 | |
| Enamine | EN300-318295-0.25g |
5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid |
2060034-66-2 | 95% | 0.25g |
$524.0 | 2023-09-05 | |
| Enamine | EN300-318295-0.5g |
5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid |
2060034-66-2 | 95% | 0.5g |
$824.0 | 2023-09-05 |
5-Bromo-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic Acid Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 5-Bromo-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic Acid
Introduction to 5-Bromo-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic Acid (CAS No. 2060034-66-2)
5-Bromo-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic Acid, identified by its CAS number 2060034-66-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule belongs to the class of cyclopropaainedenes, a structural motif known for its unique electronic and steric properties, which make it a valuable scaffold for the development of novel bioactive agents. The presence of a bromine substituent at the 5-position introduces further reactivity, enabling diverse functionalization strategies that are pivotal for drug discovery.
The structure of 5-Bromo-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic Acid features a fused cyclopropane ring with an indene core, which is further functionalized by a carboxylic acid group at the 1-position. This arrangement confers distinct physicochemical properties, including moderate lipophilicity and adequate solubility in common organic solvents, which are critical factors in medicinal chemistry. The bromine atom serves as a handle for further chemical transformations, such as cross-coupling reactions, allowing chemists to append various pharmacophores and explore new therapeutic avenues.
In recent years, the pharmaceutical industry has increasingly recognized the potential of cyclopropaainedene derivatives due to their ability to modulate biological targets with high specificity. The brominated derivative 5-Bromo-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic Acid has been extensively studied for its pharmacological profile. Preliminary in vitro studies suggest that this compound exhibits promising activity against certain enzymatic targets and may have therapeutic relevance in areas such as oncology and anti-inflammatory disorders. The carboxylic acid functionality further enhances its utility as a precursor for amide bond formation, a common strategy in drug design.
One of the most compelling aspects of 5-Bromo-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic Acid is its versatility in synthetic chemistry. The bromine atom at the 5-position allows for palladium-catalyzed cross-coupling reactions with aryl halides or organometallic reagents, enabling the introduction of aromatic or heteroaromatic moieties. This capability has been leveraged in the synthesis of more complex molecules that mimic natural products or designed scaffolds with enhanced binding affinity. Additionally, the carboxylic acid group can be esterified or amidated to improve pharmacokinetic properties or to target specific biological pathways.
The synthesis of 5-Bromo-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic Acid typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include cyclization reactions to form the cyclopropane ring fused with the indene system, followed by selective bromination at the desired position. The introduction of the carboxylic acid group is usually achieved through oxidation or hydrolysis of a corresponding ester or amide intermediate. These synthetic routes highlight the compound's accessibility while maintaining high purity standards required for pharmaceutical applications.
Recent advancements in computational chemistry have further illuminated the potential of 5-Bromo-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic Acid as a lead compound. Molecular docking studies have identified its binding interactions with various protein targets, providing insights into its mechanism of action and guiding structure-based drug design efforts. These computational approaches have been complemented by experimental validations using enzyme inhibition assays and cell-based assays to assess biological activity. Such integrative strategies are essential for optimizing potency and selectivity before moving into preclinical development.
The pharmacological profile of 5-Bromo-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic Acid has been explored in several preclinical models. Initial findings indicate that this compound modulates key signaling pathways involved in inflammation and cell proliferation. The ability to fine-tune these pathways suggests potential therapeutic benefits in conditions such as arthritis or certain types of cancer. However, further research is needed to fully elucidate its safety profile and long-term efficacy before it can be considered for clinical trials.
The future directions for research on 5-Bromo-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic Acid are multifaceted. Chemists are exploring novel synthetic methodologies to diversify its structural analogs while maintaining biological activity. Additionally, medicinal chemists are investigating ways to improve its pharmacokinetic properties through molecular optimization techniques such as prodrug design or covalent modification strategies. Collaborative efforts between academia and industry are also fostering innovation by combining experimental expertise with cutting-edge computational tools.
In conclusion,5-Bromo-1H,,, ¹ H,,, ⁶ H,,, ⁶ a H - cyclopropaa indene - ¹ - carboxylic acid (CAS No . 2060034 - 66 - 2) represents a promising scaffold for drug discovery with significant potential in addressing unmet medical needs . Its unique structural features , coupled with its synthetic versatility , make it an attractive candidate for further exploration . As research progresses , this compound is poised to contribute valuable insights into medicinal chemistry and pharmaceutical development .
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